
4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride
説明
“4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H16Cl2FN . It is an important and valuable pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a benzyl group at the 4-position. The benzyl group is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 264.17 . The InChI key for the compound is GNHSQZOMZKBIAE-UHFFFAOYSA-N .科学的研究の応用
Nucleophilic Aromatic Substitution Reactions
One significant area of research involving 4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride is its role in nucleophilic aromatic substitution reactions. Studies highlight the mechanism of reactions involving piperidine and nitro-aromatic compounds, offering insights into the synthesis of nitrogen-containing heterocycles. Such reactions are foundational in developing pharmaceuticals and agrochemicals, showcasing the compound's utility in creating complex organic molecules (Pietra & Vitali, 1972).
Dopamine D2 Receptor Ligands
This compound also finds applications in the development of dopamine D2 receptor ligands. Research in this domain has been focused on understanding the structure-activity relationships of D2 receptor antagonists and partial agonists, which are crucial for treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, and depression. The compound's structural features contribute to the affinity and selectivity towards D2 receptors, demonstrating its potential in creating effective therapies for these conditions (Jůza et al., 2022).
Analytical Methods in Antioxidant Activity
Further, the compound's chemical structure is relevant in studies focused on analytical methods used in determining antioxidant activity. Though not directly mentioned, compounds like this compound are often part of broader chemical classes explored for their antioxidant properties. Research into methods like the Oxygen Radical Absorbance Capacity (ORAC) and Folin–Ciocalteu assay provide essential tools for evaluating the antioxidant potential of new compounds, which has implications in food science, pharmacology, and environmental science (Munteanu & Apetrei, 2021).
Environmental Remediation
In environmental science, derivatives of this compound are studied for their role in the enzymatic degradation of organic pollutants. The compound's structural motifs may be analogous to those in substrates for enzymes like laccases and peroxidases, which are used in the treatment of wastewater and soil remediation. This research underscores the potential for using such compounds in mitigating environmental pollution (Husain & Husain, 2007).
Synthesis and Drug Design
Lastly, the compound's utility is evident in drug design and synthesis, where its piperidine core is manipulated to explore pharmacological properties. The structural diversity achievable by modifying the 4-(2-Chloro-6-fluorobenzyl)piperidine scaffold allows for the creation of novel therapeutic agents. This is particularly relevant in the discovery of new antipsychotic, antidepressant, and antiparkinsonian drugs, demonstrating the compound's versatility in medicinal chemistry (Sikazwe et al., 2009).
Safety and Hazards
特性
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN.ClH/c13-11-2-1-3-12(14)10(11)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHSQZOMZKBIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC=C2Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



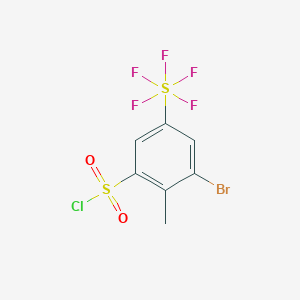
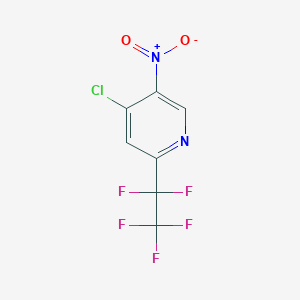
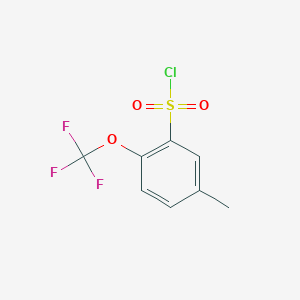

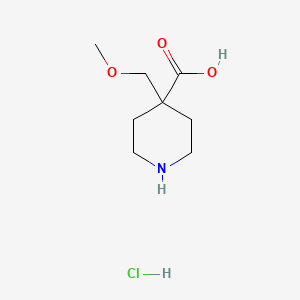
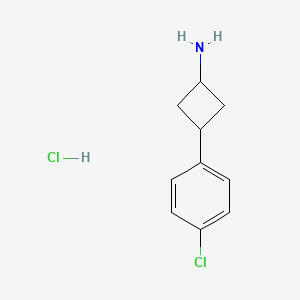
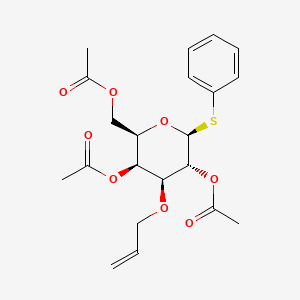
![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)
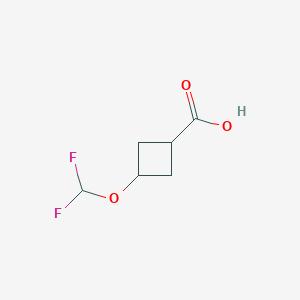
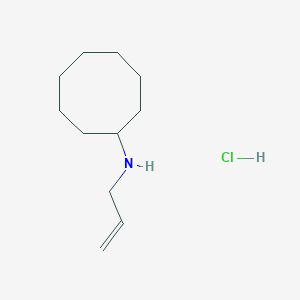
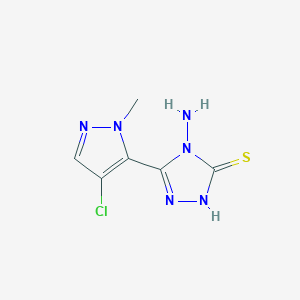
![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)
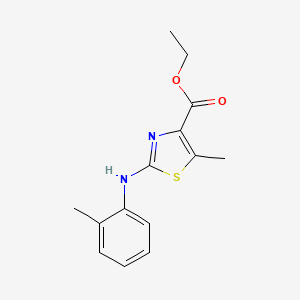
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)